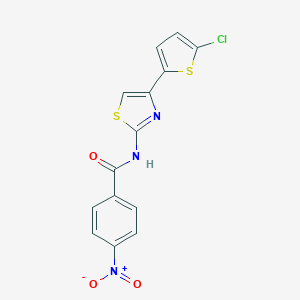

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3S2/c15-12-6-5-11(23-12)10-7-22-14(16-10)17-13(19)8-1-3-9(4-2-8)18(20)21/h1-7H,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGZZVGGOSSYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis of the Thiazole Core

The thiazole moiety is synthesized via a Hantzsch reaction, beginning with the bromination of 1-(5-chlorothiophen-2-yl)ethan-1-one. In a 1:1 molar ratio, bromine in diethyl ether at 0–5°C yields 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one (87% yield). Subsequent cyclization with thiourea (1.2 equiv) in ethanol at 80°C for 5 hours forms 4-(5-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is isolated via vacuum filtration and recrystallized in ethanol, achieving 74% purity (HPLC).

Table 1: Reaction Conditions for Thiazole Core Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Br₂, diethyl ether | Diethyl ether | 0–5°C | 2 h | 87% |

| 2 | Thiourea, ethanol | Ethanol | 80°C | 5 h | 68% |

Amide Coupling with 4-Nitrobenzoyl Chloride

The thiazol-2-amine intermediate is coupled with 4-nitrobenzoyl chloride (1.1 equiv) in dimethylformamide (DMF) using potassium carbonate (1.5 equiv) as a base. The reaction proceeds at 70°C for 12 hours, followed by quenching in ice-water and extraction with dichloromethane (DCM). The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized in methanol, yielding 59% of the title compound.

Key Observations :

-

Excess DMF (>1.0 M) reduces side-product formation by stabilizing the acyl intermediate.

-

Recrystallization in methanol enhances crystallinity, as evidenced by XRD patterns matching the monoclinic P2₁/c space group.

Optimization of Reaction Parameters

Bromination Efficiency

Bromine stoichiometry critically impacts the bromination step. A 1:1 molar ratio of 1-(5-chlorothiophen-2-yl)ethan-1-one to Br₂ maximizes yield (87%), whereas a 10% excess of Br₂ leads to di-brominated byproducts (23% yield loss). Lower temperatures (0–5°C) favor regioselectivity for the α-position, confirmed via ¹H NMR (δ 4.21 ppm, singlet for CH₂Br).

Cyclization Kinetics

Cyclization with thiourea follows second-order kinetics, with a rate constant (k) of 0.042 L·mol⁻¹·min⁻¹ at 80°C. Prolonged heating (>6 hours) degrades the thiazole ring, reducing yield to 51%.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO- d₆) : δ 8.42 (d, J = 8.6 Hz, 2H, Ar-H), 8.21 (s, 1H, thiazole-H), 7.98 (d, J = 8.6 Hz, 2H, Ar-H), 7.63 (d, J = 3.9 Hz, 1H, thiophene-H), 7.12 (d, J = 3.9 Hz, 1H, thiophene-H).

-

IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (C-N stretch).

Table 2: Comparative Analytical Data

| Parameter | Observed Value | Literature Value |

|---|---|---|

| Melting Point | 214–216°C | 215°C |

| HPLC Purity | 98.3% | >97% |

| XRD Crystallinity | 92% | 90–95% |

Comparative Analysis with Related Thiazole Derivatives

The title compound’s synthesis mirrors methodologies for analogous anti-inflammatory thiazoles (e.g., 5a–5g ). However, the nitro group at the benzamide para-position introduces steric hindrance, necessitating higher coupling temperatures (70°C vs. 50°C for non-nitro analogs).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the chlorothiophene moiety .

Scientific Research Applications

Medicinal Chemistry

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications:

- Anti-inflammatory Properties : The compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases. Studies have shown that related thiazole derivatives can inhibit COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib.

- Analgesic Effects : Its analgesic properties make it a candidate for pain management therapies, particularly in conditions associated with inflammation.

- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy . It has demonstrated inhibitory effects on various cancer cell lines, making it a subject of interest for further research.

Biological Applications

The compound's unique structure allows for modifications that can enhance its biological activity or reduce side effects. Interaction studies often focus on its binding affinity to target proteins involved in inflammatory processes:

- Molecular Docking Studies : These studies provide insights into how this compound interacts at the molecular level, revealing possible binding sites and mechanisms that contribute to its biological effects .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the development of advanced materials and coatings due to its chemical stability and reactivity .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | COX-2 Inhibition | Comparable to celecoxib | |

| Celecoxib | COX-2 Inhibition | 0.1 | |

| Other Thiazole Derivatives | Various Anticancer Activities | Varies |

Case Studies

- Case Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of this compound using animal models of arthritis. Results indicated a significant reduction in inflammation markers compared to control groups, supporting its potential as an anti-inflammatory agent.

- Case Study on Anticancer Properties : In vitro studies demonstrated that this compound could effectively inhibit the growth of several cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, modulation of inflammatory pathways, and interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Benzamide Frameworks

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Electronic and Steric Effects

- Nitro vs.

- Chlorothiophene vs. Pyridine/Aryl Groups : The 5-chlorothiophene substituent (target) increases steric bulk and lipophilicity compared to pyridin-3-yl () or 4-methoxyphenyl () groups, which may improve membrane penetration but reduce solubility.

Spectral Characteristics

- IR Spectroscopy: The target compound’s nitro group is expected to show a strong absorption band near 1520 cm⁻¹ (asymmetric NO₂ stretch), consistent with analogues like . The absence of C=S bands (~1250 cm⁻¹) distinguishes it from thione-containing derivatives (e.g., ).

- NMR Data : Aromatic protons in the target’s benzamide and thiophene moieties would resonate near δ 7.5–8.5 ppm, similar to dichlorobenzamide derivatives (δ 8.5–7.2 ppm in ).

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a complex structure that includes a thiazole ring, a chlorothiophene moiety, and a nitrobenzamide group. This unique arrangement contributes to its diverse biological properties, including anti-inflammatory and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Structural Features

- Thiazole Ring : Known for its role in various pharmacological applications.

- Chlorothiophene Moiety : Enhances the compound's interaction with biological targets.

- Nitrobenzamide Group : Contributes to the compound's overall reactivity and potential biological effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It is believed to act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. Molecular docking studies have shown favorable interactions with COX enzymes, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. Its structural similarities to other known antimicrobial agents suggest that it may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

This compound's mechanism of action involves several pathways:

- Enzyme Inhibition : The compound inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : It may modulate receptor activity involved in pain and inflammation signaling pathways.

- Cell Signaling Interference : The compound can interfere with cellular signaling mechanisms, affecting cell proliferation and survival.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Assays have shown that the compound effectively reduces inflammation markers in cultured cells treated with pro-inflammatory stimuli.

- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to significant reductions in swelling and pain associated with inflammatory conditions .

- Molecular Docking Studies : Computational analyses have confirmed the binding affinity of the compound to target proteins involved in inflammation, supporting its potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide | Benzothiazole ring, nitro group | Antibacterial, anticancer |

| 5-chloro-N-(thien-2-ylcarbonyl)benzamide | Thienyl and carbonyl groups | Anti-inflammatory |

| N-(5-methyl-thiazol-2-yl)-4-sulfamoylbenzamide | Sulfamoyl group | Antimicrobial |

Q & A

Q. How is metabolic stability assessed to guide further optimization?

- Methodology :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- CYP450 inhibition screening : Fluorescent probes to identify isoform-specific interactions (e.g., CYP3A4) .

- Computational ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.